molecular formula C18H33ClN2O6S B601441 (2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride CAS No. 22431-46-5

(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B601441
CAS RN: 22431-46-5
M. Wt: 440.98
InChI Key:
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Description

Clindamycin sulfoxide is an active metabolite of the antibiotic clindamycin. It is formed via S-oxidation of clindamycin primarily by the cytochrome P450 (CYP) isoform CYP3A4. Clindamycin sulfoxide inhibits the growth of P. prevotti, B. fragilis, and C. sordelli in vitro with MIC values of 2, 2, and 1 mg/L, respectively.
A Clindamycin metabolite.
Clindamycin Sulfoxide is a Clindamycin metabolite.

Scientific Research Applications

  • Chemical Properties and Reactions :

    • A study by Badi and Tuwar (2017) explored the oxidation of a similar compound, Clindamycin phosphate, using Ceric ammonium sulphate in perchloric acid medium. This research provides insight into the oxidation behavior of related compounds, which can be useful in understanding the chemical properties of the target compound (Badi & Tuwar, 2017).
  • Synthesis Methods :

    • Ikemoto et al. (2005) described a practical method for synthesizing a compound structurally similar to the target compound. This method involved esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, highlighting a potential approach for synthesizing complex compounds like the one (Ikemoto et al., 2005).
  • Pharmacological Application :

    • Research by Sawai et al. (2010) on a peptide-like amorphous compound with a somewhat similar structure revealed a manufacturing process suitable for large-scale production, suggesting potential pharmaceutical applications for related compounds (Sawai et al., 2010).
  • Antibacterial Activity :

    • A study by Egawa et al. (1984) investigated compounds with an amino- and hydroxy-substituted cyclic amino group, similar to the target compound, and found some to be more active than enoxacin, an antibacterial agent. This suggests the potential antibacterial properties of structurally related compounds (Egawa et al., 1984).
  • Crystal Structure Analysis :

    • Ravikumar and Sridhar (2010) analyzed the crystal structure of Clindamycin hydrochloride, closely related to the target compound, focusing on its interactions and hydrogen bonding in hydrated and solvated forms. Such structural analyses are crucial for understanding the physical properties of similar compounds (Ravikumar & Sridhar, 2010).

properties

IUPAC Name

(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O6S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYDLWSVWOCSU-UEHJQROMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675773
Record name (2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

CAS RN

22431-46-5
Record name (2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 2
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 4
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 5
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 6
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

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